![molecular formula C18H26N2O4S B4238208 N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4238208.png)

N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide

説明

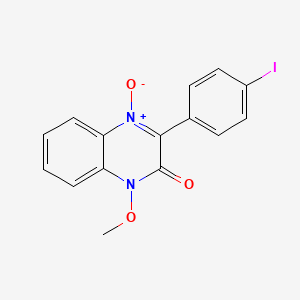

“N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide” is a complex organic compound. It contains an allyl group (a carbon chain attached to a nitrogen atom), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and a sulfonyl group attached to a phenyl ring (a six-membered carbon ring) with an ethoxy group and a methyl group .

Molecular Structure Analysis

The molecular formula of the compound is C18H26N2O4S, indicating it contains 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure would depend on the arrangement of these atoms and the bonds between them.Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the allyl group could make it susceptible to reactions involving the carbon-carbon double bond. The sulfonyl group might also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用

Synthesis of Medium-Sized N-Heterocycles

N-allyl ynamides: , such as the compound , are pivotal in the synthesis of medium-sized N-heterocycles . These heterocycles are significant due to their widespread bioactivities and pharmaceutical applications. The synthetic strategy involves a sequential application of aza-Claisen rearrangement , C–H functionalization , C–N coupling , and cyclization . This method is particularly efficient for creating 7- and 8-membered N-heterocycles, which are common structural motifs in natural products and drugs.

Regioselective Alkynylation/Annulation Cascades

The compound can participate in copper-catalyzed alkynylation/annulation cascades . This process allows for regioselective access to various N-heterocycles, which is challenging due to the strain and entropic factors in medium-sized rings . The methodology provides a diverse construction of N-heterocycles, which are crucial for pharmaceutical development.

Free Radical Bromination at the Benzylic Position

The benzylic position of the compound is susceptible to free radical bromination . This reaction is important for the modification of the benzylic position, which can lead to further chemical transformations . The ability to selectively brominate the benzylic position opens up pathways for creating new derivatives with potential biological activities.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions: at the benzylic position are also possible with this compound. Depending on the substituents and reaction conditions, these reactions can proceed via SN1 or SN2 mechanisms . Such reactions are fundamental in organic synthesis and can lead to a variety of compounds with different properties.

Oxidative α-Cyanation

The compound can undergo oxidative α-cyanation using metal-free conditions. This reaction is facilitated by DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions, leading to the formation of α-cyanated products . This method is mild and efficient, providing access to cyanated derivatives that are valuable in medicinal chemistry.

Formation of Iminium Ions

The structure of the compound allows for the formation of iminium ions , which are intermediates in numerous organic reactions . These ions can be trapped or reacted with various nucleophiles to synthesize a wide range of compounds, including alkaloids and other nitrogen-containing molecules.

特性

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-4-10-19-18(21)15-8-11-20(12-9-15)25(22,23)16-6-7-17(24-5-2)14(3)13-16/h4,6-7,13,15H,1,5,8-12H2,2-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFJZEJZAWWPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4238126.png)

![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B4238154.png)

![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4238160.png)

![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4238165.png)

![11-(2-phenylethyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4238175.png)

![(3-methoxypropyl)[4-nitro-2-(1-piperazinylcarbonyl)phenyl]amine](/img/structure/B4238181.png)

![3-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238189.png)

![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4238196.png)

![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4238202.png)

![9-(3-methoxyphenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4238230.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4238243.png)